methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate
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Overview
Description
The compound, methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate, is a complex organic molecule that features prominently in the fields of medicinal chemistry and pharmaceutical research. Its intricate structure suggests potential for diverse biological activities and reactions.
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate, a multi-step reaction is typically required. Key steps might involve:
Formation of the oxadiazole ring: : Starting with 4-fluorophenyl hydrazine and carboxylic acid derivatives, the oxadiazole core is constructed through cyclization reactions.
Pyrrole synthesis: : The pyrrole ring could be synthesized via a Paal-Knorr synthesis, involving 1,4-dicarbonyl compounds and ammonia or primary amines.
Acylation and final assembly: : The final stages would involve acylation of the pyrrole with the oxadiazole derivative followed by esterification with benzoic acid.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing each step to ensure high yield and purity while considering cost-effectiveness and environmental impact. This might include using catalysts, adjusting reaction temperatures and solvents, and incorporating purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions:
Oxidation: : It may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : It can be reduced to alter its functional groups, potentially affecting its biological activity.
Substitution: : Nucleophilic or electrophilic substitution can introduce new groups into the molecule.
Hydrolysis: : The ester bond in the benzoate can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions: Common reagents for these reactions might include:
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminium hydride
Substitution reagents: : Halogens, sulfonic acids
Hydrolysis conditions: : Aqueous acid or base
Major Products: The major products from these reactions would depend on the specific reagents and conditions used but might include various oxidized, reduced, substituted, or hydrolyzed derivatives of the parent compound.
Scientific Research Applications
Methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : May act as a probe or marker in various biological studies due to its fluorinated phenyl group.
Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways or receptors.
Industry: : Could be used in the manufacture of pharmaceuticals or as a specialty chemical in various industrial processes.
Comparison with Similar Compounds
When compared with other compounds featuring oxadiazole or pyrrole rings, or with similar ester-functionalized molecules, methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate stands out due to its unique combination of these structural motifs. Similar compounds might include:
**2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrole
**Methyl 2-aminobenzoate derivatives
**Other 1,2,4-oxadiazole-based compounds
This compound’s uniqueness lies in its potential for diverse reactions and applications, making it a valuable target for ongoing research in multiple scientific fields.
Properties
IUPAC Name |
methyl 2-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-30-22(29)16-5-2-3-6-17(16)24-19(28)13-27-12-4-7-18(27)21-25-20(26-31-21)14-8-10-15(23)11-9-14/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOYKCPCMAKUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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